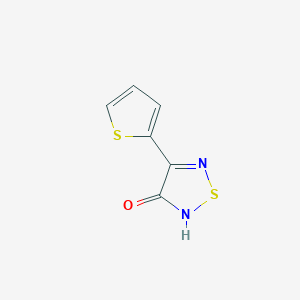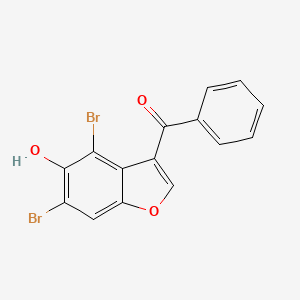![molecular formula C9H14N2O3S B14389873 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid CAS No. 88367-99-1](/img/structure/B14389873.png)
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid typically involves multiple steps, starting from benzene derivatives. One common method involves the sulfonation of benzene to introduce the sulfonic acid group, followed by nitration to introduce the amino group. Subsequent reduction and alkylation steps are used to introduce the ethylamino group.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and nitration reactions, followed by catalytic hydrogenation and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and sulfonic acid groups direct incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sulfuric acid (H₂SO₄), nitric acid (HNO₃)
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted benzene derivatives
Applications De Recherche Scientifique
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-chloro-5-methylbenzenesulfonic acid
- 4-Amino-2-methylbenzoic acid
- Benzoic acid derivatives
Uniqueness
2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid is unique due to the presence of both an ethylamino group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88367-99-1 |
|---|---|
Formule moléculaire |
C9H14N2O3S |
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
2-amino-4-(ethylaminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-2-11-6-7-3-4-9(8(10)5-7)15(12,13)14/h3-5,11H,2,6,10H2,1H3,(H,12,13,14) |
Clé InChI |
DILBLCRSIYQWIH-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=C(C=C1)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)




![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)





![2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol](/img/structure/B14389875.png)

